Allyl cinnamate

Description

Evolution of Research Perspectives on Cinnamate (B1238496) Esters

The research landscape surrounding cinnamate esters has evolved significantly over time, moving from initial studies focused on their natural occurrence and basic chemical properties to more advanced investigations into their synthesis, biological activities, and diverse applications. Cinnamic acid derivatives, including their ester forms, are a significant class of biologically active compounds found in nature. beilstein-journals.orgmedcraveonline.com Early research likely centered on the identification and isolation of these compounds from natural sources, such as plants. medcraveonline.comdntb.gov.ua

The understanding of cinnamate esters expanded with the development of synthetic methods, allowing for the preparation of various derivatives and analogues. beilstein-journals.orgnih.gov This facilitated systematic studies into structure-activity relationships, particularly concerning their biological properties. nih.gov For instance, research has explored the antiparasitic potential of cinnamate ester derivatives, demonstrating structure-dependent activity against parasites like Leishmania donovani and Trypanosoma brucei rhodesiense. nih.gov

More recently, research has delved into novel synthetic routes for cinnamate esters, including nickel-catalyzed stereoinvertive deoxygenation and oxidative coupling reactions. organic-chemistry.org The focus has also broadened to explore their potential in areas such as polymer science, where allyl cinnamate's bifunctional nature allows for copolymerization with monomers like maleic anhydride (B1165640) to create materials with specific properties, such as light sensitivity for lithography. kpi.ua The investigation of cinnamate esters as potential environmentally friendly plasticizers for polymers like PVC also reflects the evolving research perspectives towards sustainable applications. mdpi.com

Significance of this compound within Current Chemical Science

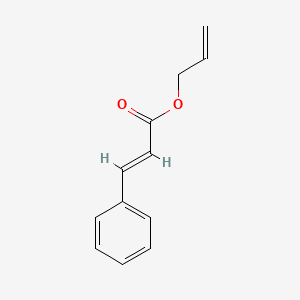

This compound holds significance within current chemical science due to its unique structural features and demonstrated activities. As an ester of cinnamic acid and allyl alcohol, it combines the α,β-unsaturated carbonyl system of the cinnamate moiety with the reactive allyl group. ontosight.ai This dual functionality makes it a valuable building block in organic synthesis and polymer chemistry. kpi.ua

In chemical synthesis, this compound can participate in various reactions, including esterification, transesterification, and reactions involving its double bonds. beilstein-journals.orgmedcraveonline.com Research has explored its use in oxidative coupling reactions with arenes, providing a method for synthesizing cinnamyl derivatives. The study of its copolymerization with monomers like maleic anhydride highlights its role in creating functional polymeric materials with potential applications in microelectronics. kpi.ua

Beyond synthesis and polymerization, this compound has been investigated for potential biological activities, including antimicrobial and antioxidant properties. ontosight.ai While these aspects are explored, it is crucial to note the exclusion of dosage, administration, safety, and adverse effect information as per the instructions. The compound's physical properties, such as its boiling point of 150-152 °C at 15 mmHg and density of 1.053 g/mL at 25 °C, are also relevant in chemical handling and application development. chemicalbook.com

Contemporary Challenges and Future Directions in this compound Studies

Contemporary research on this compound faces several challenges and points towards promising future directions. One challenge lies in optimizing synthetic routes to improve efficiency, yield, and stereoselectivity, particularly for specific isomers like (Z)-cinnamate esters. organic-chemistry.org Developing more environmentally friendly and cost-effective synthetic methods remains an ongoing area of research. organic-chemistry.org

Another challenge involves a more comprehensive understanding of the reaction mechanisms involving this compound, especially in complex processes like copolymerization, where the interplay between different reactive centers influences the final polymer structure and properties. kpi.ua Further research is needed to fully elucidate the degree of participation of its double bonds in complex formation and chain growth reactions. kpi.ua

Future directions in this compound studies are likely to focus on exploring its potential in novel applications. This could include its use in the development of new functional materials with tailored properties, potentially leveraging its light-sensitive nature or its ability to act as a crosslinking agent. kpi.ua Research may also continue to investigate its chemical reactivity in various catalytic systems for the synthesis of diverse organic molecules. beilstein-journals.org Furthermore, exploring its potential as an alternative plasticizer, as suggested by research on cinnamic acid esters, could be a fruitful area for future studies focused on sustainable materials. mdpi.com Continued research into structure-activity relationships of this compound derivatives could also lead to the discovery of new compounds with enhanced or novel chemical properties. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMITHMNVLRGJU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021113 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow, slightly viscous liquid with a peach/apricot odour | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, Miscible (in ethanol) | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.050-1.056 | |

| Record name | Allyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56289-56-6, 1866-31-5 | |

| Record name | 2-Propen-1-yl (2E)-3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56289-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl cinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8149Z51V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Allyl Cinnamate and Its Derivatives

Esterification Strategies for Allyl Cinnamate (B1238496)

Esterification, the process of forming an ester linkage, is a fundamental method for synthesizing allyl cinnamate from its constituent carboxylic acid (cinnamic acid) and alcohol (allyl alcohol).

Coupling Reactions in this compound Synthesis

Coupling reactions play a significant role in facilitating the esterification of cinnamic acid with allyl alcohol. One approach involves the use of coupling reagents to activate the carboxylic acid group of cinnamic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol.

A modified Steglich esterification has been developed for the synthesis of (E)-cinnamate derivatives, including this compound. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent in acetonitrile (B52724) as a greener solvent, enabling ester formation with good yields and without extensive purification in some cases. nih.govjove.com The reaction proceeds with mild heating (40-45 °C) and can be completed relatively quickly. nih.gov The carbodiimide (B86325) reagent activates the carboxylic acid, forming an O-acylurea intermediate. cmu.ac.th

Another method for cinnamic ester synthesis involves the reaction between a cinnamoyl halide and an alcohol. While this approach can yield cinnamyl cinnamate esters, the yields might be lower compared to optimized coupling reagent methods like the Steglich esterification using carbodiimides. cmu.ac.th

Interactive Table 1: Comparison of Esterification Methods for Cinnamyl Cinnamate

| Method | Reactants | Coupling Agent/Conditions | Reported Yield |

| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | Not specified (typical acyl halide reaction) | 41% |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 98% |

Catalytic Approaches to Cinnamate Esterification

Catalytic methods offer alternative and often more efficient routes to cinnamate esters, reducing the need for stoichiometric coupling reagents and minimizing waste. Various catalysts, including acids and transition metals, have been explored for the esterification of cinnamic acid with alcohols.

Acid-catalyzed esterification, using catalysts such as sulfuric acid or toluene (B28343) sulfonic acid, can be employed to form allyl esters from carboxylic acids and allyl alcohol. google.com However, these methods may require neutralization of the catalyst after the reaction and can lead to the formation of byproducts. google.com

Transition metal catalysis has also been investigated for cinnamate ester synthesis. Palladium catalysts, for instance, have been used in oxidative esterification reactions. One reported method involves Pd-colloids catalyzed esterification via Ag₂O-catalyzed alcohol oxidation, where cinnamyl alcohols are oxidized to cinnamaldehydes, followed by oxidative addition to palladium and subsequent reaction with an alcohol to form the ester. beilstein-journals.org

Borane catalysts, such as B(C₆F₅)₃, have been utilized in Fischer esterification of cinnamic acids with methanol (B129727) to produce methyl cinnamates. beilstein-journals.org Additionally, base catalysis, for example, using DBU as a Brønsted base to activate the alcohol, has been applied to synthesize cinnamate esters. beilstein-journals.org

Interactive Table 2: Examples of Catalytic Esterification Approaches

| Catalyst System | Acid Substrate | Alcohol Substrate | Notes |

| Protic acid adsorbed on solid support (e.g., perchloric acid on silica, clay, zeolite) | Carboxylic acids | Aliphatic alcohols, unsaturated primary alcohols (e.g., allyl alcohol) | Can achieve complete acylation of acid-sensitive alcohols. quickcompany.in |

| Pd-colloids / Ag₂O | Not directly cinnamic acid mentioned, but cinnamyl alcohols oxidized | Alcohols | Oxidative esterification via aldehyde intermediate. beilstein-journals.org |

| B(C₆F₅)₃ | Cinnamic acids | Methanol | Fischer esterification. beilstein-journals.org |

| DBU (Brønsted base) | Not specified | Alcohols | Activates alcohol for esterification. beilstein-journals.org |

Advanced Reaction Pathways for this compound Derivatives

Beyond direct esterification, more advanced reaction pathways allow for the synthesis of this compound derivatives through coupling and functionalization of related precursors.

Biomimetic Aerobic Oxidative Dehydrogenative Coupling of Allyl Esters

Biomimetic aerobic oxidative dehydrogenative coupling provides a method for synthesizing cinnamyl derivatives, including those that could be related to this compound structures, from arenes and allyl esters. This approach utilizes molecular oxygen as the oxidant under ambient pressure, offering a more environmentally friendly alternative to methods requiring stoichiometric amounts of less benign oxidants. acs.orgnih.gov

The reaction involves the coupling of simple arenes with allyl esters catalyzed by palladium acetate (B1210297), often in the presence of catalytic amounts of electron-transfer mediators (ETMs). acs.org These mediators facilitate the reoxidation of the reduced palladium catalyst by molecular oxygen, completing the catalytic cycle. This methodology has been applied to various allyl ester derivatives, demonstrating selectivity for the attack of the aryl group at the terminal position of the allyl moiety.

Transition Metal-Catalyzed Cross-Coupling Incorporating Allyl Electrophiles

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to synthesize complex molecules, including those containing this compound motifs or related structures. These reactions typically involve the coupling of an organic electrophile with an organometallic nucleophile in the presence of a transition metal catalyst. nih.gov

While traditional cross-coupling often involves aryl or vinyl halides as electrophiles, the incorporation of allyl electrophiles presents unique opportunities and challenges due to the potential for isomerisation and regioselectivity issues. rsc.orgnih.gov

Nickel-Catalyzed Conjunctive Cross-Coupling

Nickel-catalyzed conjunctive cross-coupling is a strategy that allows for the simultaneous formation of two new carbon-carbon bonds across an alkene. This can involve the coupling of an alkene with an organometallic nucleophile and an organic electrophile. nih.govresearchgate.net

Recent research has explored the integration of allyl electrophiles into nickel-catalyzed conjunctive cross-coupling reactions. nih.govchemrxiv.org This method allows for the regioselective 1,2-allylmethylation of unactivated alkenes in the presence of N-allyl heterocycles and an organometallic nucleophile, such as dimethylzinc. nih.govchemrxiv.org Notably, this compound has been found to be a suitable allyl electrophile in this type of reaction, and its use can lead to improved yields compared to other allyl electrophiles like allyl acetate. chemrxiv.org The reaction proceeds under mild conditions and can tolerate a range of substituents on the allyl and cinnamyl electrophiles. nih.govchemrxiv.org The success of this conjunctive cross-coupling with allyl electrophiles is attributed, in part, to the use of weakly coordinating directing groups that facilitate the necessary steps in the catalytic cycle, including reductive elimination to form the new C(sp³)-C(sp³) bonds. nih.govenglelab.com

Interactive Table 3: Key Components in Nickel-Catalyzed Conjunctive Cross-Coupling with Allyl Electrophiles

| Component | Role | Examples/Notes |

| Nickel Catalyst | Catalyzes coupling | NiBr₂(glyme) is an effective precatalyst. chemrxiv.org |

| Alkene Substrate | One coupling partner | Unactivated alkenes, N-allyl heterocycles. nih.gov |

| Organometallic Nucleophile | One coupling partner | Dimethylzinc (ZnMe₂) has shown effectiveness. chemrxiv.org |

| Allyl Electrophile | One coupling partner | This compound, substituted allyl electrophiles. chemrxiv.org |

| Directing Group | Controls regioselectivity | Weakly coordinating azaheterocycles (e.g., saccharin). nih.gov |

Copper-Catalyzed γ-Selective Allyl-Alkyl Coupling.

Copper-catalyzed coupling reactions have been explored for the synthesis of allylic compounds with high regioselectivity. Specifically, copper-catalyzed allyl-alkyl coupling between allylic phosphates and alkylboranes can proceed with complete γ-selectivity. nih.gov This reaction typically involves the use of alkylboranes, often prepared by the hydroboration of alkenes, and allylic phosphates as coupling partners. nih.gov The mechanism is proposed to involve transmetalation between a trialkyl(alkoxo)borate and a copper(I) complex, forming an alkylcopper(I) species. nih.gov The reaction exhibits preferential 1,3-anti stereochemistry and tolerates various functional groups on both the allylic phosphate (B84403) and the alkylborane. nih.gov While this method is applicable to the synthesis of various allylic compounds, including those with ester functionalities, the direct synthesis of this compound via a specific copper-catalyzed γ-selective allyl-alkyl coupling reaction involving cinnamic acid derivatives and an allyl source with γ-selectivity needs further specific literature support beyond the general reaction type. However, related studies on copper-catalyzed allylic substitutions demonstrate that allylic electrophiles, such as allylic chlorides or phosphates, can react with organometallic reagents (like Grignard or diorganozinc reagents) to yield γ-products with high regioselectivity. chimia.ch The choice of ligand and reaction conditions are crucial for controlling both regioselectivity and stereoselectivity in these copper-catalyzed processes. chimia.chorganic-chemistry.org

Regioselective Rearrangement Reactions for this compound Isomers.

Rearrangement reactions can play a role in the synthesis or isomerization of this compound and related compounds. Regioselective rearrangements are particularly important for controlling the final structure of the product.

Thermal Claisen Rearrangement.

The Claisen rearrangement is a well-established sigmatropic rearrangement that typically involves the thermal isomerization of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. libretexts.orgorganic-chemistry.org While the classical Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, related thermal rearrangements can occur with allylic esters or ethers derived from carboxylic acids like cinnamic acid. Studies on the thermal Claisen rearrangement of allyloxycoumarins and ethyl 2-allyloxycinnamates have shown their conversion into allyl-substituted coumarins and cinnamate esters, respectively, with high regioselectivity. connectjournals.com This suggests that a thermal rearrangement pathway could be relevant for this compound isomers, potentially leading to products where the allyl group has migrated to a different position on the cinnamate moiety or an attached aromatic ring. The reaction proceeds through a concerted mechanism, often via a six-membered cyclic transition state. libretexts.orgorganic-chemistry.org The regioselectivity is influenced by the structure of the starting material and the reaction conditions. connectjournals.com

Polymerization Studies of this compound.

This compound is a bifunctional monomer containing both an allyl double bond and a cinnamic double bond. metu.edu.tr This structure allows it to undergo various polymerization reactions, including radical homo- and copolymerization and cyclopolymerization.

Polymerization Studies of this compound.

Radical Homo- and Copolymerization of this compound.

Radical polymerization of allyl monomers is often characterized by chain transfer to monomer, which can limit the molecular weight of the resulting polymer. However, this compound has been studied in radical homo- and copolymerization reactions. metu.edu.trkpi.ua In radical copolymerization with monomers like styrene (B11656) or maleic anhydride (B1165640), this compound can participate through both of its double bonds. metu.edu.trkpi.ua Studies have revealed peculiarities in the radical copolymerization of trans-allyl cinnamate with styrene, noting its bifunctional nature with donor (allyl) and acceptor (cinnamic) double bonds. metu.edu.tr Kinetic parameters such as copolymerization constants and ratios of chain growth rates have been determined. metu.edu.tr It has been established that the polymerization can proceed via a "mixed" mechanism, leading to macromolecules with unsaturated cyclolinear structures. metu.edu.tr The chain growth can predominantly involve the reaction of cinnamic macroradicals with other monomers or charge transfer complexes. metu.edu.tr

Cyclopolymerization Mechanisms and Structural Control.

Due to the presence of two polymerizable double bonds in the same molecule, this compound can undergo cyclopolymerization, an intramolecular-intermolecular chain growth process that leads to the formation of cyclic units within the polymer backbone. kpi.ua This process competes with simple linear propagation. The radical polymerization of this compound has been studied, and it has been observed that the polymerization mostly involves the β-phenylacrylic (vinyl) group, with a smaller percentage of the allyl double bonds participating in the formation of macromolecules with a cyclo-linear structure. kpi.ua The relative reactivities of the carbon-carbon double bonds (allyl vs. cinnamic) influence the degree of cyclization and the resulting polymer structure. kpi.ua Control over the cyclopolymerization mechanism and the structure of the resulting polymer can be influenced by factors such as monomer concentration, temperature, initiator type, and the presence of complexing agents. kpi.ua

Influence of Complex Formation on Polymerization Kinetics.

The formation of complexes, particularly charge-transfer complexes (CTCs), can significantly influence the kinetics and mechanism of radical polymerization, especially in copolymerization reactions involving monomers with donor and acceptor properties. metu.edu.trcmu.edu this compound, with its donor allyl group and acceptor cinnamic group, can form complexes with comonomers like maleic anhydride. metu.edu.trkpi.ua Studies on the copolymerization of this compound with maleic anhydride have determined kinetic parameters related to complex formation, cyclization, and copolymerization constants. kpi.ua The formation of monomeric charge-transfer complexes can affect the rates of chain growth and contribute to an alternating copolymerization mechanism. metu.edu.trkpi.ua The reactivity of monomers can be markedly increased when they are bound in complexes. cmu.edu This complex-radical copolymerization can lead to the formation of copolymers with specific structures, such as unsaturated cyclo-linear structures. metu.edu.tr

Theoretical and Computational Chemistry of Allyl Cinnamate

Quantum Chemical Investigations of Allyl Cinnamate (B1238496)

Quantum chemical methods are employed to investigate the electronic structure and properties of allyl cinnamate at a fundamental level. These investigations provide insights into molecular geometries, energy landscapes, and reactivity.

Application of Composite Computational Methods (e.g., G3(MP2)//B3LYP)

Composite computational methods, such as G3(MP2)//B3LYP, have been applied to study the thermochemical properties of this compound. ptb.deresearchgate.net The G3(MP2)//B3LYP method is a high-level theoretical approach that combines results from different levels of theory and basis sets to achieve high accuracy in energy calculations. gaussian.comuni-rostock.de This method typically involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level, followed by single-point energy calculations using higher levels of theory and larger basis sets. uni-rostock.de The G3(MP2) variant specifically utilizes MP2 for basis set extension corrections, offering a balance between accuracy and computational cost. gaussian.com Applying such methods allows for the theoretical determination of thermochemical parameters, which can be compared with experimental data. ptb.deresearchgate.net

Energetic Properties and Thermochemical Parameters

Computational studies provide valuable data on the energetic properties of this compound, contributing to a comprehensive understanding of its thermodynamic behavior. ptb.de

Standard Molar Enthalpy of Formation Derivations

The gas-phase standard molar enthalpy of formation (ΔfH°m(g)) of this compound at T = 298.15 K has been derived through theoretical studies using the G3(MP2)//B3LYP composite computational method. ptb.deresearchgate.net This computational approach allows for the calculation of this key thermochemical parameter, which is crucial for understanding the energy balance in reactions involving this compound. researchgate.net The theoretical values obtained can be compared with experimental determinations, providing a validation of the computational method's accuracy for this specific compound. ptb.de

Enthalpy of Vaporization Determinations

Computational methods can also contribute to the determination or estimation of the enthalpy of vaporization (ΔvapH°) of this compound. While experimental techniques like Calvet microcalorimetry are used to measure the enthalpy of vaporization directly, computational approaches can provide complementary data or be used to predict this property. ptb.de The enthalpy of vaporization is an important parameter for understanding the phase behavior and intermolecular forces in the liquid state. ptb.de

Intermolecular Interactions and Miscibility Prediction

Computational chemistry plays a role in understanding the intermolecular interactions involving this compound and predicting its miscibility with other substances. Theoretical approaches, such as the calculation of solubility parameters, can provide insights into the compatibility of this compound with different polymers or solvents. mdpi.com

Solubility parameters, including the Hildebrand and Hansen solubility parameters (dispersion, polar, and hydrogen bonding components), can be calculated using group contribution methods. mdpi.com These parameters provide a theoretical estimate of the cohesive energy density of a substance, which is related to the strength of its intermolecular interactions. mdpi.com By comparing the solubility parameters of this compound with those of other compounds, its potential for miscibility can be theoretically assessed. mdpi.com For instance, studies have indicated that this compound is expected to exhibit good compatibility with polyvinyl chloride (PVC) based on the closeness of their Hildebrand solubility parameters. mdpi.com This suggests that computational methods can be valuable tools for predicting the behavior of this compound in mixtures and formulations based on its intermolecular interactions.

Theoretical Frameworks for Solubility Parameter Estimation in Polymer Systems.

Solubility parameters are valuable tools for predicting the compatibility and miscibility of substances, particularly in polymer systems researchgate.net. The Hildebrand solubility parameter (δ) is based on the cohesive energy density of a substance, which is the energy required to overcome intermolecular forces researchgate.netscribd.com. For nonpolar, nonassociating systems, the Hildebrand parameter is defined as the square root of the cohesive energy density. This concept has been extended to more complex systems researchgate.net.

Hansen Solubility Parameters (HSP) further refine this concept by dividing the total solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) stevenabbott.co.uk. The total solubility parameter (δ) is related to these components by the equation: δ² = δD² + δP² + δH² stevenabbott.co.uk. The units for solubility parameters are typically MPa½ or (cal/cc)½ researchgate.netstevenabbott.co.uk.

The miscibility between a polymer and a plasticizer can be theoretically estimated using solubility parameters. A smaller difference between the solubility parameters of the polymer and the plasticizer generally indicates higher compatibility nih.gov. For instance, in a study investigating cinnamic acid derivatives as potential plasticizers for polyvinyl chloride (PVC), this compound was theoretically predicted to exhibit high compatibility based on its Hildebrand solubility parameter difference relative to pure PVC nih.gov.

Methods for determining solubility parameters include direct measurement, correlations with other physical parameters, and theoretical calculations such as group contribution methods researchgate.netscribd.comnih.gov. For polymers, direct calculation from heat of vaporization data is not feasible due to their non-volatility, necessitating other estimation methods scribd.com.

Table 1 presents theoretical solubility parameter values for this compound and other cinnamic acid derivatives when considered as potential plasticizers for PVC, highlighting the estimated compatibility based on the difference in Hildebrand solubility parameters.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | δ (MPa½) | Δδ (Compound - PVC) (MPa½) |

| Pure PVC | - | - | - | 20.68 | 0.00 |

| This compound (AC) | 16.47 | 5.92 | 8.43 | 19.58 | 1.10 |

| Benzyl (B1604629) cinnamate (BC) | 16.76 | 7.15 | 11.53 | 22.68 | 2.00 |

| Isopropyl cinnamate (IC) | 16.47 | 5.92 | 8.43 | 19.58 | 1.10 |

| Ethyl cinnamate (EC) | 16.09 | 5.54 | 8.52 | 18.98 | 1.70 |

| Methyl cinnamate (MC) | 15.11 | 5.47 | 8.75 | 19.13 | 1.55 |

| Cinnamyl cinnamate (CI) | 15.85 | 5.72 | 9.05 | 19.89 | 0.79 |

| Propyl cinnamate (PC) | 16.91 | 6.59 | 10.63 | 21.95 | 1.27 |

Note: Data for cinnamic acid derivatives are theoretical estimates based on group contribution methods nih.gov. The δ value for Pure PVC is an average value nih.gov.

Photochemical Reaction Mechanisms of Cinnamate Esters.

Cinnamate esters are known to undergo various photochemical reactions, including E-Z isomerization and [2+2] cycloaddition, leading to dimerization american.edursc.orgnih.gov. The photochemical behavior of cinnamate esters is influenced by factors such as the excitation wavelength and the presence of catalysts american.edursc.org.

Photoisomerization is a common photochemical reaction for cinnamate esters, where the E isomer can convert to the Z isomer and vice versa upon irradiation american.edu. This process can reach a photostationary state american.edu.

Photodimerization of cinnamate derivatives results in the formation of cyclobutane (B1203170) dimers, specifically truxinic and truxillic acids or their corresponding esters nih.govrsc.org. The type of dimer formed (head-to-head or head-to-tail, syn or anti) depends on the relative orientation of the cinnamate molecules during the reaction, which can be influenced by the solid-state packing or the reaction environment nih.govrsc.org. For example, irradiation of cinnamic acid in the solid state can yield different dimers depending on its crystal form nih.gov.

Direct excitation of cinnamic acid derivatives typically requires UV light with wavelengths below 370 nm rsc.org. This excites the molecule to its S₁ state, which can then undergo photoreactions rsc.org. Triplet sensitization can also lead to photodimerization, involving energy transfer from a photosensitizer to the cinnamate ester, populating its triplet state nih.govnih.gov.

Lewis Acid Complexation and Photodimerization in Solution and Solid State.

Lewis acids can significantly influence the photochemical reactions of cinnamate esters through complexation acs.orgresearchgate.netosti.govacs.org. Complexation with a Lewis acid can alter the electronic structure and conformation of the cinnamate ester, affecting its reactivity and the outcome of photochemical reactions acs.orgresearchgate.net.

Studies on the Lewis acid complexation of cinnamic esters, such as ethyl cinnamate with SnCl₄, have shown changes in bond lengths and conformations upon complexation acs.orgresearchgate.netosti.gov. Specifically, the enone double bonds may lengthen, single bonds shorten, and the conformation can change from s-cis to s-trans acs.orgresearchgate.netosti.gov. These structural changes are consistent with calculated changes in pi bonding and net charges acs.orgresearchgate.net.

Lewis acid complexation can catalyze the photodimerization and cross-cycloaddition of cinnamic esters in both solution and the solid state acs.orgresearchgate.netosti.govacs.org. In many cases, Lewis acid complexes of cinnamic esters dimerize more efficiently and stereoselectively compared to the free esters acs.orgresearchgate.netosti.gov. For example, solid-state photodimerization of free and complexed cinnamic esters often yields syn head-to-tail (α-truxillate) dimers acs.orgresearchgate.netosti.gov.

In solution, Lewis acid catalysis of photodimerization and cross-cycloaddition of cinnamate esters, such as methyl cinnamate, can occur through a mechanism involving the electronic excitation of a ground-state ester-Lewis acid complex acs.orgresearchgate.netosti.gov. The excited complex can then react with a ground-state ester (for dimerization) or a simple olefin (for cross-cycloaddition) acs.orgresearchgate.netosti.gov. The catalytic effect of Lewis acids has been attributed to an increase in the excited-state lifetime and reactivity of the cinnamate ester acs.orgresearchgate.netosti.gov.

Lewis acids can also play a role in enantioselective [2+2] cycloadditions of cinnamate esters by accelerating the transfer of triplet energy from a photocatalyst to the ester nih.gov. Computational evidence suggests that the Lewis acid can lower the absolute energies of the substrate frontier molecular orbitals, enhancing electronic coupling with the sensitizer (B1316253) and increasing the rate of energy transfer nih.gov. This indicates that Lewis acids can influence both the thermodynamics and kinetics of Dexter energy transfer in triplet sensitization reactions nih.gov.

Lewis acid catalyzed [2+2] cycloadditions are considered successful strategies in asymmetric photocycloaddition reactions rsc.org. In the chromophore activation strategy, the Lewis acid complexed substrate may absorb light more strongly at lower wavelengths, allowing for selective singlet excitation of the complexed species rsc.org.

Table 2 summarizes the observed effects of Lewis acid complexation on the photodimerization of cinnamate esters.

| Effect | Description |

| Altered Molecular Structure and Conformation | Changes in bond lengths (enone double bonds lengthen, single bonds shorten) and conformation (s-cis to s-trans) upon complexation. acs.orgresearchgate.netosti.gov |

| Increased Efficiency | Lewis acid complexes often dimerize more efficiently than free esters. acs.orgresearchgate.netosti.gov |

| Increased Stereoselectivity | Lewis acid complexes often dimerize more stereoselectively, frequently yielding syn head-to-tail dimers. acs.orgresearchgate.netosti.gov |

| Catalysis in Solution | Catalysis of photodimerization and cross-cycloaddition via excitation of a ground-state complex. acs.orgresearchgate.netosti.gov |

| Increased Excited-State Lifetime/Reactivity | Lewis acids can increase the excited-state lifetime and reactivity of cinnamate esters. acs.orgresearchgate.netosti.gov |

| Enhanced Triplet Energy Transfer | Lewis acids can accelerate triplet energy transfer by lowering substrate frontier orbital energies. nih.gov |

Biological Activity and Mechanistic Elucidation of Allyl Cinnamate

Antimicrobial Activity Profiling

Studies have investigated the efficacy of allyl cinnamate (B1238496) against different bacterial strains and its potential to enhance the activity of other biocides. nih.govoup.comdp.tech

Efficacy against Bacterial Strains (e.g., E. coli, S. aureus)

Allyl cinnamate has shown antimicrobial properties against a range of microorganisms. ontosight.ai Specifically, it has demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. nih.govoup.combrieflands.com While its direct antimicrobial activity may be limited to certain strains, its ability to potentiate the effects of other agents is noteworthy. nih.gov For instance, in one study, this compound exhibited limited antimicrobial activity when used alone against E. coli. nih.gov

Biocidal Potentiation in Combination with Other Agents

This compound has been shown to enhance the biocidal efficacy of other antimicrobial agents, particularly against sessile (biofilm-forming) bacteria. nih.govsemanticscholar.org Combinations of this compound with biocides like cetyltrimethylammonium bromide (CTAB) have resulted in increased bactericidal effects against E. coli. nih.gov This synergistic effect suggests that this compound can improve the performance of existing biocides. sigmaaldrich.comnih.gov

Data Table: Biocidal Potentiation against Sessile Bacteria

| Combination | Bacterial Strain | CFU Reduction (log CFU·cm⁻²) | Statistical Significance (p-value) |

| CTAB alone | E. coli | Not specified in snippets | |

| This compound alone | E. coli | Limited activity nih.gov | |

| CTAB + this compound | E. coli | 2.20 ± 0.07 nih.govsemanticscholar.org | < 0.01 nih.gov |

Impact on Microbial Cell Surface Physicochemical Properties

Research has explored the effects of this compound on the physicochemical properties of microbial cell surfaces, such as hydrophobicity. nih.gov While some studies on other cinnamic derivatives have indicated alterations in bacterial hydrophobicity, this compound itself did not exert significant changes to the hydrophobicity or surface tension parameters of S. aureus and Enterococcus hirae after a 30-minute exposure. nih.gov However, its lipophilicity (logP of 3.17) is suggested to play a role in its ability to potentiate the action of agents like CTAB, potentially by disturbing bacterial membranes and facilitating biocide entry into the cytoplasm of E. coli. mdpi.com

Acaricidal Properties and Application Research

This compound has demonstrated acaricidal activity against various mite and tick species, highlighting its potential for pest control applications. semanticscholar.orgresearchgate.nettesisenred.net

Activity against Specific Tick and Mite Species (e.g., Haemaphysalis longicornis, Dermatophagoides farinae, Dermatophagoides pteronyssinus)

This compound has shown potent toxicity against Haemaphysalis longicornis nymphs. researchgate.netnih.gov Among several cinnamate derivatives tested, this compound exhibited the most potent toxicity against this tick species with an LC₅₀ of 0.055 mg/cm². researchgate.netnih.govresearchgate.net Furthermore, this compound at concentrations of 10-50 mg/mL inhibited egg laying in adult female H. longicornis and completely suppressed egg hatching at 50 mg/mL. researchgate.netresearchgate.netnih.gov

Against house dust mites Dermatophagoides farinae and Dermatophagoides pteronyssinus, the toxicity of this compound in contact plus fumigant bioassays was found to be comparable to that of benzyl (B1604629) benzoate, a conventional acaricide. oup.comnih.gov

Data Table: Acaricidal Activity against Haemaphysalis longicornis Nymphs

| Compound | LC₅₀ (mg/cm²) |

| This compound | 0.055 researchgate.netnih.gov |

| Ethyl p-methoxycinnamate | 0.077 researchgate.net |

| Benzyl cinnamate | 0.078 researchgate.net |

| Methyl cinnamate | 0.108 researchgate.net |

| Ethyl cinnamate | 0.123 researchgate.net |

| Isopropyl cinnamate | 0.134 researchgate.net |

| Isobutyl cinnamate | 0.199 researchgate.net |

| Isoamyl cinnamate | 0.227 researchgate.net |

Vapor-Phase Toxicity and Delivery Mechanisms

This compound has demonstrated vapor-phase toxicity against certain pests. tesisenred.netresearchgate.net In vapor-phase mortality bioassays against adult Dermatophagoides farinae, compounds including this compound were effective in closed containers, suggesting that their mode of delivery is largely due to vapor action. oup.comnih.gov This indicates that this compound can exert its acaricidal effects through fumigation. google.com Potent fumigant toxicity of this compound has also been observed against Dermanyssus gallinae. researchgate.net

Insecticidal Efficacy and Toxicological Investigations.

This compound has demonstrated significant insecticidal properties across different insect orders and life stages. Its effectiveness has been evaluated through various bioassays, revealing both lethal and sublethal effects.

Lethal Effects on Insect Eggs and Larvae.

Studies have shown that this compound exhibits potent ovicidal and larvicidal activity against several insect pests. It has been identified as the most active compound among a series of allyl esters tested against the eggs and neonate larvae of tortricid fruit pests such as Cydia pomonella, Grapholita molesta, and Lobesia botrana. researchgate.netresearchgate.netcabidigitallibrary.org this compound was found to kill eggs in earlier developmental phases. researchgate.netresearchgate.net

In the case of the cotton leafworm, Spodoptera littoralis, this compound caused rapid toxic effects in larvae even at low concentrations. nih.govhpcr.jp Complete mortality of first instar S. littoralis larvae was observed at a diet concentration of 0.25% after one day, while the same concentration resulted in complete mortality of third instars after five days. nih.gov The LC₅₀ for first instar S. littoralis was determined to be 0.08%. nih.gov Furthermore, larval weight gain in S. littoralis was significantly reduced after just one day of feeding on a diet containing 0.05% this compound. nih.gov

This compound has also shown toxicity against other insects, including the pea aphid (Acyrthosiphon pisum) nymphs when administered via diet, with an LC₅₀ of 0.03 mg/mL. researchgate.net Topical application of this compound was effective against adult Tribolium castaneum beetles, with LC₅₀ values ranging between 0.1 and 0.2 mg/insect. researchgate.net

Target Organ and Cellular Toxicity (e.g., Midgut Cells).

Investigations into the mechanism of action of this compound suggest that the insect midgut is a primary target tissue. nih.govhpcr.jpphorteeducacional.com.brtesisenred.net Studies using established insect cell lines derived from different species and tissues have shown significant and differential cytotoxicity among allyl esters. nih.govtesisenred.net Midgut cells, specifically those from Choristoneura fumiferana (CF203), demonstrated high sensitivity to this compound, indicating it as the most active compound against this cell line. nih.govphorteeducacional.com.brtesisenred.net The rapid toxic effects observed in S. littoralis larvae at low concentrations further support the midgut as a key target, as this is the primary site of ingestion. nih.govhpcr.jptesisenred.net Cytotoxicity assays using MTT and trypan blue methods revealed that allyl ester action leads to cell membrane disruption. tesisenred.net

Comparative Insecticidal Activity among Allyl Ester Derivatives.

Comparative studies have consistently shown this compound to be among the most active, if not the most active, insecticide within the series of tested allyl esters. Against C. pomonella, G. molesta, and L. botrana eggs and neonate larvae, this compound and allyl naphthoate were the most effective compounds, while allyl salicylate (B1505791) showed minimal activity. researchgate.netcabidigitallibrary.orgtesisenred.net

In terms of toxicity to Sitophilus oryzae adults, this compound (48-h LD₅₀ of 0.0003 mg/cm²) exhibited toxicity comparable to that of dichlorvos (B1670471) (0.00025 mg/cm²). bioone.org Among the cinnamic acid esters tested against S. oryzae, this compound was the most toxic, followed by benzyl, vinyl, isopropyl, cinnamyl, methyl, and ethyl cinnamates. bioone.org

For nematicidal activity against Bursaphelenchus xylophilus, this compound (24-hour LC₅₀ of 0.114–0.195 mg/ml) was found to be potent, although less active than trans-cinnamaldehyde, ethyl cinnamate, and α-methyl-trans-cinnamaldehyde. nih.govscispace.com

In studies on house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus), the toxicity of this compound was comparable to that of benzyl benzoate. oup.com Methyl (E)-cinnamate, (E)-cinnamaldehyde, and cinnamyl acetate (B1210297) were more toxic than this compound against these mites. oup.com

Topical application tests on adult Musca domestica showed that this compound, along with other monoterpenoid esters containing unsaturated alcoholic moieties like propargyl and allyl, were among the most effective compounds tested. mdpi.com

These comparisons highlight that the insecticidal activity varies depending on the insect species and the specific allyl ester derivative, with this compound frequently demonstrating superior or comparable efficacy to other related compounds.

Cytotoxicity in Established Insect Cell Lines.

The cytotoxic effects of this compound have been investigated in various established insect cell lines to understand its cellular-level toxicity. Studies using MTT and trypan blue assays on cell lines derived from Drosophila melanogaster (S2), Spodoptera exigua (Se4), Leptinotarsa decemlineata (CPB), Bombyx mori (Bm5), and Choristoneura fumiferana (CF203) demonstrated that this compound is cytotoxic to these cells. nih.govtesisenred.net

This compound was consistently found to be the most active product among the tested allyl esters in inducing cytotoxicity across different cell lines. nih.govtesisenred.net The CF203 cell line, derived from spruce budworm midgut, was identified as the most sensitive to this compound. nih.govtesisenred.net Cytotoxicity was observed to occur rapidly and followed similar trends in both MTT and trypan blue bioassays. nih.gov The mechanism of cytotoxicity appears to involve cell membrane disruption. tesisenred.net

The median cytotoxic concentrations (EC₅₀s) of five allyl esters, including this compound, in MTT bioassays ranged between 0.25 and 27 mM, with significant differences noted among the different allyl esters and cell lines. nih.gov This differential cytotoxicity across cell lines from different species and tissues further supports the idea of specific cellular targets, with midgut cells being particularly sensitive. nih.gov

Here is a table summarizing some cytotoxicity data:

| Allyl Ester | Cell Line | EC₅₀ (mM) (MTT Assay) | Reference |

| This compound | CF203 | 0.25 - 27 | nih.gov |

| This compound | S2 | 0.25 - 27 | nih.gov |

| This compound | Se4 | 0.25 - 27 | nih.gov |

| This compound | CPB | 0.25 - 27 | nih.gov |

| This compound | Bm5 | 0.25 - 27 | nih.gov |

| Allyl 2-furoate | CF203 | 0.25 - 27 | nih.gov |

| Allyl hexanoate | CF203 | 0.25 - 27 | nih.gov |

| Allyl heptanoate | CF203 | 0.25 - 27 | nih.gov |

| Allyl octanoate | CF203 | 0.25 - 27 | nih.gov |

Note: The exact EC₅₀ values within the range of 0.25 to 27 mM vary depending on the specific allyl ester and cell line. The table indicates that this compound was the most active, suggesting its EC₅₀ values would be at the lower end of this range, particularly for the sensitive CF203 line.

Insect Behavioral Modulation.

Beyond its direct toxicity, this compound has also been investigated for its ability to modulate insect behavior, particularly in the context of chemical communication.

Environmental Impact and Ecological Considerations of Allyl Cinnamate

Environmental Occurrence and Persistence in Aquatic Systems.

Fragrance compounds, including allyl cinnamate (B1238496), are introduced into the environment primarily through the disposal of consumer goods via urban wastewaters ptb.de. Despite conventional wastewater treatment technologies, many fragrance compounds are not effectively removed, leading to their continued release into aquatic ecosystems ptb.de.

Information regarding the specific environmental occurrence and measured concentrations of allyl cinnamate in aquatic systems is limited in the provided search results. However, the general pathway of release through wastewater effluent is identified as a significant contributor to the presence of fragrance compounds in water bodies ptb.de.

Persistence in aquatic systems is a critical factor in determining the potential long-term environmental hazard of a compound ptb.de. The available information does not provide specific data on the degradation rate or half-life of this compound in water. However, the continued presence of fragrance compounds in wastewater effluent over time suggests that some degree of persistence in aquatic environments can occur ptb.de.

Assessment of Bioaccumulation Potential.

Bioaccumulation refers to the accumulation of a substance in living organisms as they take it in faster than they can excrete it. The potential for a chemical to bioaccumulate is often related to its lipophilicity, typically indicated by its octanol-water partition coefficient (LogPow).

Without direct studies on this compound, a definitive assessment of its bioaccumulation potential remains challenging based on the provided information. However, its nature as an organic ester used in consumer products and the behavior of related compounds suggest this is a relevant area for investigation.

Classification as an Emerging Environmental Pollutant.

Emerging environmental pollutants are substances that are not currently regulated but have the potential to enter the environment and cause known or suspected adverse ecological and/or human health effects nih.govrevistabionatura.com. These can include a wide range of chemicals, such as pharmaceuticals, personal care products, and industrial compounds revistabionatura.com.

Fragrances, including compounds like this compound, have been recognized by the scientific community as emerging pollutants in aquatic systems ptb.de. Their widespread use in consumer products and their presence in wastewater effluent contribute to this classification ptb.de. The concern stems from their continuous release and potential for persistence and bioaccumulation, leading to unknown consequences for aquatic life and the food chain ptb.de.

The classification of fragrance compounds as emerging pollutants highlights the need for further research into their environmental fate, effects, and potential risks ptb.de.

Methodologies for Environmental Risk Evaluation.

Environmental Risk Assessment (ERA) is a structured process used to evaluate the likelihood of adverse environmental impacts resulting from human activities or the presence of chemical substances probiologists.com. ERA typically involves several steps, including problem formulation, exposure assessment, and effects assessment, culminating in risk characterization probiologists.com.

For chemical substances like this compound, evaluating environmental risk involves assessing their potential occurrence, exposure pathways, persistence, and toxicity to various environmental receptors, such as aquatic organisms probiologists.com. Methodologies can range from tiered approaches, starting with limited data and progressing to more detailed site-specific assessments if necessary pops.intncsu.edu.

Specific methodologies applied directly to the environmental risk evaluation of this compound are not detailed in the provided results. However, the objective of studies evaluating its energetic properties is to provide reliable data for its environmental risk assessment ptb.de. This suggests that methodologies involving the determination of physicochemical properties relevant to environmental fate and transport are part of the evaluation process ptb.de.

General methodologies for assessing the environmental risk of fragrance materials include estimating predicted environmental concentrations (PEC) based on usage volume and physicochemical properties, predicting effect levels using quantitative structure-activity relationships (QSAR), and calculating predicted no-effect concentrations (PNEC) researchgate.net. These approaches, while not explicitly linked to this compound in the provided text, represent standard methodologies applicable to the environmental risk evaluation of fragrance ingredients.

Data on the toxicity of this compound to aquatic organisms appears limited in the provided search results biocrick.comsigmaaldrich.com. One safety data sheet notes that it "May be harmful to the aquatic environment" biocrick.com. A related compound, 4-Allyl-2-methoxyphenyl cinnamate, is classified as very toxic to aquatic life with long lasting effects nih.gov. This underscores the importance of comprehensive ecotoxicity testing as part of the environmental risk evaluation process.

Environmental risk assessment methodologies aim to integrate available data on a substance's properties, environmental fate, and effects to characterize the potential risk and inform risk management decisions probiologists.compops.intncsu.edu. The limited publicly available data on the environmental behavior and toxicity of this compound highlight the need for further research to conduct a comprehensive environmental risk evaluation.

Advanced Materials Science and Engineering Applications of Allyl Cinnamate

Development of Sustainable Polymer Additives.

Allyl cinnamate (B1238496) has been explored as a potential sustainable additive in polymer formulations. The development of environmentally friendly plasticizers is crucial for reducing the reliance on traditional petroleum-based additives and improving the sustainability of polymeric materials researchgate.netmdpi.comresearchgate.net. Cinnamic acid derivatives, including allyl cinnamate, have shown promise in this regard researchgate.netmdpi.comresearchgate.netresearchgate.net.

Plasticizing Efficiency in Polymeric Materials (e.g., Polylactide, Polyvinyl Chloride).

Research indicates that this compound can act as an effective plasticizer for various polymers, such as polylactide (PLA) and polyvinyl chloride (PVC) researchgate.netmdpi.comresearchgate.netmdpi.com. Plasticizers are added to polymers to increase their flexibility, ductility, and processability by reducing the intermolecular forces between polymer chains and increasing free volume nih.govuobabylon.edu.iq.

In polylactide (PLA), this compound, along with other cinnamate esters like methyl trans–cinnamate, isobutyl cinnamate, and ethyl cinnamate, has demonstrated exceptional plasticization properties researchgate.netresearchgate.netmdpi.com. Studies have shown that incorporating 20 wt.% of these cinnamates can significantly increase the elongation at break of neat PLA, from values around 3.9% to over 300% mdpi.com. This substantial increase in elongation at break is a key indicator of enhanced ductility researchgate.netmdpi.comnih.gov. Furthermore, these cinnamates cause a notable decrease in the glass transition temperature (Tg) of PLA, from approximately 61.7 °C to values close to 36 °C, highlighting their efficiency as plasticizers mdpi.com.

For polyvinyl chloride (PVC), this compound has also been investigated as an alternative plasticizer to conventional phthalate-based options mdpi.comresearchgate.netnih.gov. Cinnamic acid derivatives, including this compound, have shown potential for improving the ductility of PVC films mdpi.comresearchgate.netnih.gov. Theoretical studies based on solubility parameters suggest good compatibility between PVC and cinnamic acid-based plasticizers, indicating their potential effectiveness mdpi.comresearchgate.net. While lower molecular weight cinnamates like this compound show lower thermal stability compared to higher molecular weight ones, their T5 values (temperature at which 5% mass loss occurs) are generally above the typical processing temperatures for PVC plastisols, suggesting less plasticizer loss during industrial processing mdpi.comnih.gov.

Interactive Table 1: Plasticizing Effect of Cinnamate Esters on PLA

| Plasticizer | Concentration (wt.%) | Neat PLA Elongation at Break (%) | Plasticized PLA Elongation at Break (%) | Neat PLA Tg (°C) | Plasticized PLA Tg (°C) | Source |

| Methyl trans–cinnamate | 20 | 3.9 | >300 | 61.7 | ~36 | mdpi.com |

| Isobutyl cinnamate | 20 | 3.9 | >300 | 61.7 | ~36 | mdpi.com |

| This compound | 20 | 3.9 | >300 | 61.7 | ~36 | mdpi.com |

| Ethyl cinnamate | 20 | 3.9 | >300 | 61.7 | ~36 | mdpi.com |

Note: Data compiled from source mdpi.com. Elongation at break values for plasticized PLA with 20 wt.% of the listed cinnamates were reported as above 300%.

Modification of Mechanical Properties (e.g., Ductility, Tensile Strength, Elastic Modulus).

The incorporation of this compound and other cinnamate derivatives as plasticizers significantly modifies the mechanical properties of polymers, primarily by enhancing ductility and reducing brittleness mdpi.comresearchgate.netmdpi.comnih.govuobabylon.edu.iq.

In PLA, the addition of cinnamate esters leads to a considerable increase in elongation at break, indicating improved ductility researchgate.netresearchgate.netmdpi.com. Concurrently, a decrease in elastic modulus and tensile strength is observed, which is typical for plasticized polymers as the material becomes more flexible mdpi.comuobabylon.edu.iq. For instance, a composite of PLA with Posidonia oceanica wastes plasticized with methyl trans–cinnamate showed a decrease in elastic modulus from 3242.3 MPa (neat PLA) to 1092.7 MPa, and tensile strength from 64.2 MPa to 16.4 MPa with the addition of 20 phr of the plasticizer mdpi.com. While specific numerical data for this compound's effect on PLA tensile strength and elastic modulus were not detailed in the provided snippets, its classification alongside other effective cinnamate plasticizers suggests similar trends researchgate.netresearchgate.netmdpi.com.

For PVC films, cinnamic acid-based plasticizers notably enhance tensile properties, particularly ductility and elongation at break, surpassing those of unplasticized PVC mdpi.comresearchgate.netnih.gov. Plasticized PVC formulations generally exhibit lower tensile strength and significantly lower elastic modulus compared to unplasticized PVC nih.gov. This reduction in strength and stiffness is a direct consequence of the plasticization effect, which increases chain mobility nih.gov.

Interactive Table 2: Effect of Cinnamic Acid-Based Plasticizers on PVC Mechanical Properties

| Plasticizer Type | Elongation at Break (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Source |

| Unplasticized PVC | Not specified (brittle) | Not specified (high) | Not specified (high) | nih.gov |

| Cinnamate-based | Significantly improved | 9.6 - 22.2 | 6 - 120 | nih.gov |

Note: Data for unplasticized PVC is described qualitatively as brittle with high tensile strength and elastic modulus in source nih.gov. The range for cinnamate-based plasticizers is based on various cinnamic acid derivatives tested at 50 parts per hundred nih.gov. Specific data for this compound within this range was not explicitly provided in a table format in the snippets, but it is included in the group of effective plasticizers.

Photoreactive Materials for Microelectronics.

Cinnamate derivatives, including those with allyl groups, have been utilized in the development of photoreactive materials relevant to microelectronics researchgate.netresearchgate.net. The presence of the cinnamate group allows for photo-induced cross-linking reactions, particularly [2+2] cycloaddition upon UV irradiation researchgate.netresearchgate.net. This property is valuable in the fabrication of patterned films and structures.

Application in Photo- and Submicrometer Lithography.

Cinnamate-functionalized materials can be employed in photolithography techniques for creating patterns at micrometer and potentially submicrometer scales researchgate.netresearchgate.netnih.govacs.org. Photolithography is a key process in microelectronics for transferring patterns onto a substrate using light and a photosensitive material (photoresist) nih.govacs.orggoogle.com. UV illumination of cinnamate esters leads to cross-linking in the exposed areas, forming robust films researchgate.net. This allows for the fabrication of patterned dielectric films with micrometer-sized features researchgate.net. While the provided information primarily discusses cinnamate-based photolithography in the context of biochips and organic transistors, the underlying principle of photo-crosslinking is applicable to microelectronics fabrication researchgate.netresearchgate.netnih.govacs.org. Achieving submicrometer resolution in photolithography often involves advanced techniques and materials researchgate.netnih.govacs.orgiaea.org. Cinnamate-based DNA photolithography has been explored for creating patterns nih.govacs.org.

Formulation in Biocide and Antimicrobial Systems.

This compound has shown potential in biocide and antimicrobial systems, particularly in enhancing the efficacy of existing biocides mdpi.comresearchgate.netsigmaaldrich.comresearchgate.net. Research has investigated the synergistic effects of this compound in combination with other biocides against various microorganisms mdpi.comresearchgate.netsigmaaldrich.com.

Studies have demonstrated that this compound can potentiate the action of biocides like lactic acid (LA) and cetyltrimethylammonium bromide (CTAB) against bacteria such as Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) mdpi.comresearchgate.net. For instance, the combination of LA with this compound resulted in a significant reduction in E. coli sessile cells mdpi.comresearchgate.net. Similarly, combining CTAB with this compound was effective in reducing colony-forming units (CFU) of sessile bacteria, particularly against E. coli mdpi.comresearchgate.net. The lipophilicity of this compound (logP of 3.17) is suggested to play a role in potentiating CTAB action, possibly by disturbing bacterial membranes and facilitating CTAB access to the cytoplasm mdpi.com.

Interactive Table 3: Biocidal Efficacy of Biocide-Allyl Cinnamate Combinations

| Biocide | Target Bacteria | Log CFU·cm⁻² Reduction | Source |

| LA | E. coli | 2.98 ± 0.76 | mdpi.comresearchgate.net |

| CTAB | E. coli | 2.20 ± 0.07 | mdpi.comresearchgate.net |

Note: Data represents the reduction in sessile bacterial load. LA is Lactic Acid, and CTAB is Cetyltrimethylammonium bromide.

Role in Integrated Pest Management (IPM) Strategies.

This compound has been investigated for its potential role in Integrated Pest Management (IPM) strategies, primarily due to its effects on insect behavior and its insecticidal properties sigmaaldrich.comacademicjournals.orgsemanticscholar.orgudl.cattesisenred.netresearchgate.net. IPM involves a combination of methods to manage pests in an ecologically sound manner tesisenred.net.

Research on the oriental fruit moth (Grapholita molesta) has shown that this compound can act as an antenna elicitator and behavior modifier academicjournals.org. It is chemically related to the main component of the G. molesta male sex pheromone, suggesting a putative role in integrated pest control for this species academicjournals.org. This compound has been observed to affect the courtship behavior of G. molesta moths, and prolonged exposure can lead to insect death due to exhaustion from overuse of energy academicjournals.org. This disruption of mating behavior could contribute to population reduction academicjournals.org.

This compound has also demonstrated insecticidal activity against other pests, including tortricid fruit pests like Cydia pomonella and Lobesia botrana, as well as the pea aphid (Acyrthosiphon pisum) and the confused flour beetle (Tribolium castaneum) tesisenred.netresearchgate.net. Studies on the ovicidal and larvicidal action of allyl esters, including this compound, have shown it to be among the most active compounds against the eggs and neonate larvae of these pests tesisenred.netresearchgate.net. The insecticidal action is suggested to involve cell membrane disruption tesisenred.net. Furthermore, this compound has shown acaricidal potential against Haemaphysalis longicornis ticks sigmaaldrich.com. These findings suggest that this compound could be a candidate for developing new pest control strategies within IPM programs sigmaaldrich.comacademicjournals.orgtesisenred.net.

Analytical Methodologies for Academic Characterization of Allyl Cinnamate

Spectroscopic Characterization Techniques

Spectroscopic methods provide insights into the molecular structure and functional groups present in allyl cinnamate (B1238496).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for identifying functional groups in organic compounds by analyzing their vibrational modes. FTIR spectra of allyl cinnamate can show characteristic absorption bands corresponding to its key functional groups. For instance, signals in the range of 1750–1650 cm⁻¹ can indicate the stretching vibrations of carbonyl groups (C=O) present in the ester linkage. mdpi.com The presence of additional signals in the FTIR spectrum can also be used to confirm chemical modifications involving this compound, such as its incorporation into polymers or surface modifications of materials like titanium dioxide. mdpi.com FTIR spectroscopy has been used in the characterization of polymers derived from allyl monomers, including this compound. yok.gov.trmetu.edu.tr The Aldrich Collection of FT-IR Spectra Edition II includes the spectrum of this compound. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving conjugated systems. This compound contains a conjugated system consisting of the aromatic ring and the double bond in the cinnamate moiety. The absorption band in the UV-Vis spectrum corresponding to this compound is typically observed below 400 nm. mdpi.com This absorption band is attributed to the π,π* transitions within the conjugated double bonds and the aromatic ring. mdpi.comresearchgate.netresearchgate.net UV-Vis spectroscopy has been utilized in studies involving this compound, for example, in the characterization of modified titanium dioxide materials where this compound was used as a UV absorbing agent. mdpi.com

Calorimetric Techniques for Thermochemical Analysis

Calorimetric techniques are employed to determine the energetic properties of this compound, such as enthalpy of formation and enthalpy of vaporization. These data are essential for understanding the compound's thermodynamic stability and for conducting environmental risk assessments. ptb.de

Static-Bomb Combustion Calorimetry

Static-bomb combustion calorimetry is a technique used to measure the standard molar enthalpy of combustion of a substance. This experimental value can then be used to derive the standard molar enthalpy of formation in the condensed phase (liquid or solid). Static-bomb combustion calorimetry has been used in the thermochemical study of this compound to determine its enthalpy of formation in the liquid phase at T=298.15 K. ptb.dedlr.de

Calvet Microcalorimetry

Calvet microcalorimetry is a highly sensitive calorimetric technique used for measuring small heat flows over extended periods. It is particularly useful for determining phase transition enthalpies, such as the enthalpy of vaporization. Calvet microcalorimetry has been applied to this compound to determine its enthalpy of vaporization. ptb.dedlr.deresearchgate.net Combining the enthalpy of formation in the liquid phase obtained from static-bomb combustion calorimetry with the enthalpy of vaporization from Calvet microcalorimetry allows for the derivation of the gas-phase standard molar enthalpy of formation. ptb.dedlr.de

Thermal Analysis Methods (e.g., Thermogravimetric Analysis-Differential Thermal Analysis)

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and a reference material, indicating thermal events like melting, crystallization, and decomposition.

While specific detailed research findings solely on TGA-DTA of pure this compound were not extensively detailed in the search results, thermal analysis techniques, including TGA and Differential Scanning Calorimetry (DSC), are commonly used in studies involving cinnamate esters, including this compound, particularly when investigating their thermal stability and behavior in various applications, such as plasticized polymer systems. yuktan.commdpi.comresearchgate.net For example, TGA has been used to assess the thermal stability of plasticized polylactide formulations containing this compound, showing a decrease in the onset degradation temperature with increasing plasticizer concentration due to the volatility of the cinnamate ester. mdpi.com TGA curves are typically obtained by heating samples under a controlled atmosphere, such as nitrogen, at a specific heating rate over a defined temperature range. yok.gov.trmdpi.com DTA or DSC can provide information on thermal transitions like glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Studies have shown that this compound can decrease the glass transition temperature of polymers like polylactide, indicating a plasticizing effect. mdpi.comresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 641423 |

| Cinnamic acid | 445 |

| Allyl alcohol | 505 |

| Ethyl cinnamate | 644020 |

| Methyl cinnamate | 637513 |

| Isobutyl cinnamate | 7846 |

Interactive Data Tables

Based on the search results, specific quantitative data points for FTIR, UV-Vis, static-bomb combustion calorimetry, Calvet microcalorimetry, and TGA-DTA of pure this compound were limited. The results primarily discussed the application of these techniques in studies involving this compound, often in mixtures or modified forms.

However, based on the information found regarding calorimetric studies ptb.dedlr.de:

| Property | Value (at 298.15 K) | Unit | Method | Source |

| Enthalpy of formation (liquid phase) | Data not explicitly provided in snippets | kJ/mol | Static-bomb combustion calorimetry | ptb.dedlr.de |

| Enthalpy of vaporization | Data not explicitly provided in snippets | kJ/mol | Calvet microcalorimetry | ptb.dedlr.deresearchgate.net |

| Gas-phase standard molar enthalpy of formation | Data not explicitly provided in snippets | kJ/mol | Derived from above techniques | ptb.dedlr.de |

Based on the information found regarding UV-Vis spectroscopy mdpi.comresearchgate.netresearchgate.net: